molecular formula C14H12N2OS B7514372 (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one

Numéro de catalogue B7514372
Poids moléculaire: 256.32 g/mol
Clé InChI: YUELJIXIVRAGLW-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one, also known as DHβE, is a compound that has been studied for its potential applications in scientific research. DHβE is a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are important in the central nervous system (CNS). In

Applications De Recherche Scientifique

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been studied in various scientific research applications. One of the main applications is in the study of the α4β2 subtype of nAChRs. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to be a selective antagonist of this subtype, which is important in the CNS. This subtype is involved in various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been used to study the role of this subtype in these processes.

Mécanisme D'action

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE acts as a selective antagonist of the α4β2 subtype of nAChRs. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity. The α4β2 subtype of nAChRs is involved in various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been used to study the role of this subtype in these processes.
Biochemical and Physiological Effects:
(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the α4β2 subtype of nAChRs, which is important in the CNS. This inhibition has been shown to affect various physiological processes, including learning and memory, attention, and addiction. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has also been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has several advantages for lab experiments. It is a selective antagonist of the α4β2 subtype of nAChRs, which allows for the specific study of this subtype. It has also been shown to have potential therapeutic applications in the treatment of various diseases, which makes it an attractive target for drug development. However, there are also limitations to its use in lab experiments. (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been shown to have off-target effects on other nAChR subtypes, which can complicate the interpretation of results. It also has limited solubility in water, which can affect its bioavailability.

Orientations Futures

There are several future directions for the study of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE. One direction is the development of more selective antagonists of the α4β2 subtype of nAChRs. This would allow for more specific studies of this subtype and could lead to the development of more targeted therapeutics. Another direction is the study of the off-target effects of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE on other nAChR subtypes. This could provide insights into the roles of these subtypes in various physiological processes. Finally, the potential therapeutic applications of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE in the treatment of various diseases could be further explored.

Méthodes De Synthèse

The synthesis of (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE has been described in the literature. One method involves the reaction of 2-amino-3-indolecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to give (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE. Another method involves the reaction of 2-amino-3-indolecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to give the intermediate, which is then cyclized to form (E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-oneβE.

Propriétés

IUPAC Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c17-14(6-5-13-15-8-10-18-13)16-9-7-11-3-1-2-4-12(11)16/h1-6,8,10H,7,9H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUELJIXIVRAGLW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C=CC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(1,3-thiazol-2-yl)prop-2-en-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.